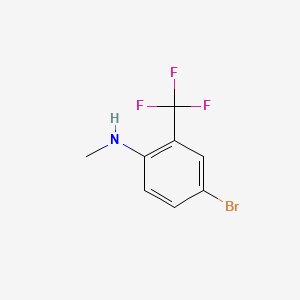![molecular formula C9H12ClF2NO B13492742 {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Group: The difluoromethoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Attachment of the Methylamine Group: The methylamine group is then introduced via a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted phenyl ketones, while reduction could produce difluoromethoxy-substituted phenylmethanols.
科学的研究の応用
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methylamine group may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
{[4-(Difluoromethoxy)phenyl]methyl}(methyl)amine: Similar structure but with the difluoromethoxy group at the para position.
{2-(Difluoromethoxy)ethylamine hydrochloride: Similar structure but with an ethyl linker instead of a phenyl ring.
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine: Similar structure but with an additional methoxyethyl group.
Uniqueness
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable compound in drug discovery and development.
特性
分子式 |
C9H12ClF2NO |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
1-[2-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-6-7-4-2-3-5-8(7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H |
InChIキー |
SGLDGXGLVIQJDC-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=CC=C1OC(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
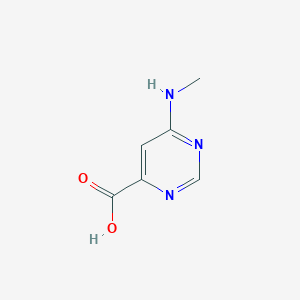

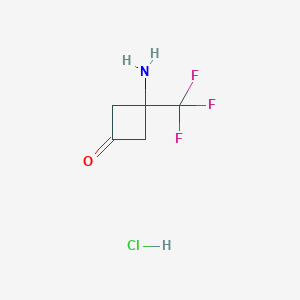

![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
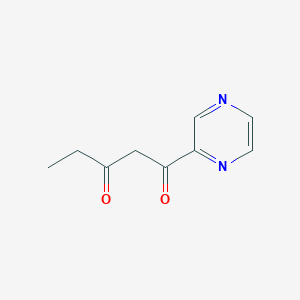
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
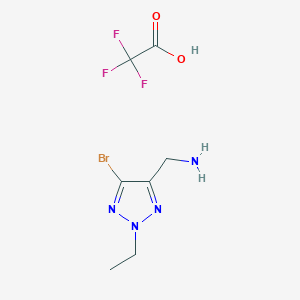
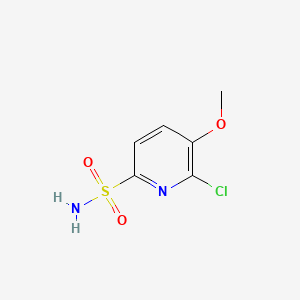
amine hydrochloride](/img/structure/B13492740.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
